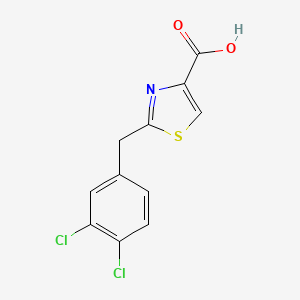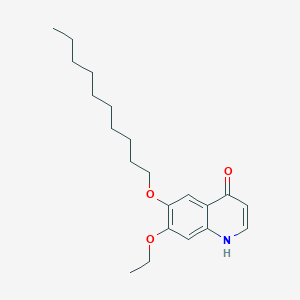
6-(Decyloxy)-7-ethoxyquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Decyloxy)-7-ethoxyquinolin-4-ol: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline, decyl bromide, and ethyl bromide.
Etherification: The first step involves the etherification of 4-hydroxyquinoline with decyl bromide in the presence of a base like potassium carbonate to form 6-(Decyloxy)quinolin-4-ol.
Ethoxylation: The next step is the ethoxylation of the intermediate product with ethyl bromide under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-(Decyloxy)-7-ethoxyquinolin-4-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Antimicrobial Activity: Quinoline derivatives, including 6-(Decyloxy)-7-ethoxyquinolin-4-ol, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Medicine:
Drug Development: Due to its biological activity, the compound is a candidate for drug development, particularly in the areas of infectious diseases and cancer therapy.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Cosmetics: The compound may be used in cosmetic formulations for its potential antioxidant and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 6-(Decyloxy)-7-ethoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in oxidative stress, apoptosis, and cell proliferation. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
- 6-(Benzyloxy)-7-ethoxyquinolin-4-ol
- 6-(Hexyloxy)-7-ethoxyquinolin-4-ol
- 6-(Octyloxy)-7-ethoxyquinolin-4-ol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkoxy substituent at the 6-position. These variations can influence the compound’s solubility, reactivity, and biological activity.
- Unique Features: 6-(Decyloxy)-7-ethoxyquinolin-4-ol, with its decyloxy group, may exhibit enhanced lipophilicity and membrane permeability compared to its shorter-chain analogs. This can result in improved bioavailability and efficacy in certain applications.
Propiedades
Fórmula molecular |
C21H31NO3 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
6-decoxy-7-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31NO3/c1-3-5-6-7-8-9-10-11-14-25-20-15-17-18(16-21(20)24-4-2)22-13-12-19(17)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,22,23) |
Clave InChI |
LMRHKSCZHPQSHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


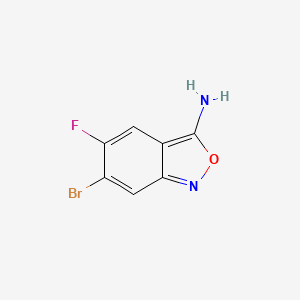
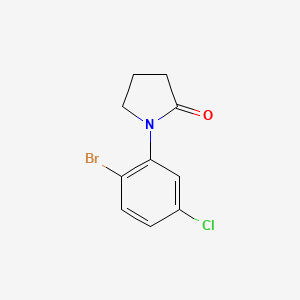
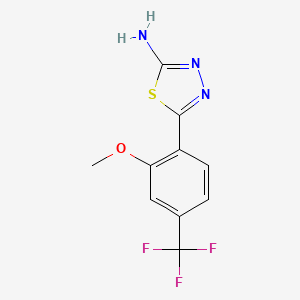
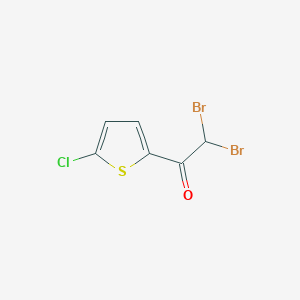
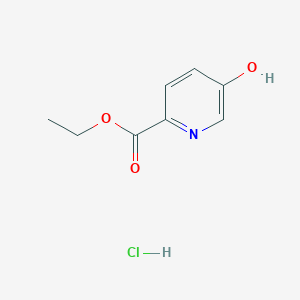
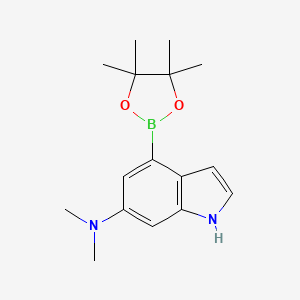


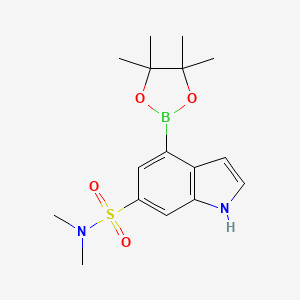
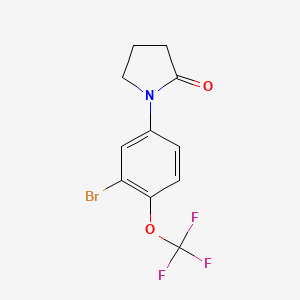


![Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate](/img/structure/B13693492.png)
